![molecular formula C7H9ClN2O2 B6263312 (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride CAS No. 2220111-40-8](/img/no-structure.png)
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride
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Overview
Description
The compound “(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride” is a derivative of imidazole, which is a heterocyclic compound. Imidazole derivatives are known to exhibit a wide range of biological activities and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a carboxylic acid group attached to a carbon in the imidazole ring, and a methyl group attached to the alpha carbon of the carboxylic acid .Chemical Reactions Analysis
Imidazole derivatives are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are stable compounds. They may be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives . Researchers can explore the synthesis of novel compounds by incorporating this hydrochloride into drug development.
- The compound’s versatile method of synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, it yields (1H-benzo[d]imidazol-2-yl) (phenyl)methanone. Without sulfur, quinoxaline is obtained in 1,4-dioxane. This reaction pathway provides opportunities for catalytic studies and bond-forming reactions .
Organic Synthesis and Medicinal Chemistry
Catalysis and C–N Bond Formation
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves the reaction of 2-methylacrylic acid with imidazole in the presence of a suitable catalyst to form the desired product. The product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.", "Starting Materials": [ "2-methylacrylic acid", "imidazole", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-methylacrylic acid and imidazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for a suitable time such as 12-24 hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Dry the product using a suitable drying agent such as magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the product in a suitable solvent such as water or ethanol.", "Step 7: Add hydrochloric acid to the solution to form the hydrochloride salt of the product.", "Step 8: Isolate the product by filtration or evaporation and dry it under vacuum." ] } | |
CAS RN |
2220111-40-8 |
Product Name |
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride |
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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